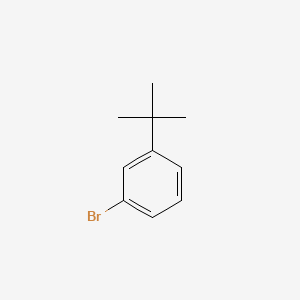

1-Bromo-3-terc-butilbenceno

Descripción general

Descripción

1-Bromo-3-tert-butylbenzene is an organic compound with the chemical formula C10H13Br. It is a colorless liquid with a distinct aroma and is known for its combustibility. This compound is soluble in organic solvents such as ethanol and dimethylformamide and has a melting point of approximately -15 degrees Celsius and a boiling point of around 250 degrees Celsius .

Aplicaciones Científicas De Investigación

1-Bromo-3-tert-butylbenzene has several scientific research applications:

Organic Synthesis: It is widely used as a building block in the synthesis of other organic compounds, including pharmaceuticals, dyes, and perfumes.

Cross-Coupling Reactions: It serves as an electrophilic partner in various cross-coupling reactions, facilitating the formation of complex organic molecules.

Material Science: This compound is used in the development of new materials with specific properties, such as polymers and advanced coatings.

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-3-tert-butylbenzene is the hydrogen atoms present in the organic compounds . The bromine atom in the compound is highly reactive and can participate in various transition metal-catalyzed coupling reactions .

Mode of Action

1-Bromo-3-tert-butylbenzene interacts with its targets through a process known as bromo-de-protonation and bromo-de-tert-butylation . This process involves the removal of a proton (H+) from the target molecule, followed by the addition of a bromine atom . The reaction has a high order in bromine, indicating the participation of clustered polybromide anions Br2n−1– in transition states .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-3-tert-butylbenzene primarily involve the bromination of organic compounds . The compound can participate in various transition metal-catalyzed coupling reactions, leading to the formation of new aromatic compounds .

Result of Action

The result of the action of 1-Bromo-3-tert-butylbenzene is the formation of new aromatic compounds through bromo-de-protonation and bromo-de-tert-butylation . This can lead to changes in the molecular and cellular environment, depending on the specific compounds formed.

Action Environment

The action of 1-Bromo-3-tert-butylbenzene can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Additionally, the presence of other reactive species in the environment can influence the compound’s reactivity and the outcomes of its reactions .

Métodos De Preparación

1-Bromo-3-tert-butylbenzene is typically synthesized through the bromination of 1-Bromo-2-phenylbenzene with tert-butyl bromide. This reaction is usually carried out in an inert solvent like ethanol under suitable reaction conditions . Industrial production methods often involve similar bromination processes, ensuring high purity and yield of the compound.

Análisis De Reacciones Químicas

1-Bromo-3-tert-butylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in electrophilic substitution reactions, where the bromine atom is replaced by other substituents.

Coupling Reactions: This compound can be used as an electrophilic partner in cross-coupling reactions such as Heck, Sonagashira, and Buchwald-Hartwig reactions.

Formation of Grignard Reagents: It can react with magnesium to form Grignard reagents, which are useful intermediates in organic synthesis.

Common reagents and conditions used in these reactions include transition metal catalysts, such as palladium or nickel, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted aromatic compounds.

Comparación Con Compuestos Similares

1-Bromo-3-tert-butylbenzene can be compared with other similar compounds, such as:

tert-Butylbenzene: This compound has a similar structure but lacks the bromine atom, making it less reactive in electrophilic substitution reactions.

1-Bromo-4-tert-butylbenzene: This isomer has the bromine atom in a different position on the benzene ring, which can affect its reactivity and the types of reactions it undergoes.

The uniqueness of 1-Bromo-3-tert-butylbenzene lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.

Actividad Biológica

1-Bromo-3-tert-butylbenzene, a halogenated organic compound with the chemical formula and CAS number 3972-64-3, exhibits various biological activities that are of significant interest in chemical biology and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.

1-Bromo-3-tert-butylbenzene is characterized by its molecular weight of 213.11 g/mol and a structure that includes a bromine atom attached to a tert-butyl-substituted benzene ring. The compound is known for its low gastrointestinal absorption and high lipophilicity, indicated by a Log P value ranging from 2.8 to 4.35 depending on the method of calculation .

1. Cytotoxicity and Antitumor Activity

Research has demonstrated that 1-Bromo-3-tert-butylbenzene exhibits cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase . The IC50 value for MCF-7 cells was determined to be approximately 25 µM, indicating significant cytotoxic potential.

2. Enzyme Inhibition

1-Bromo-3-tert-butylbenzene has been identified as an inhibitor of several cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. This inhibition can affect drug metabolism and pharmacokinetics, making it relevant in drug-drug interaction studies . The compound's ability to inhibit these enzymes suggests potential applications in modulating the pharmacological effects of co-administered drugs.

3. Neurotoxicity

Studies have indicated that exposure to 1-Bromo-3-tert-butylbenzene can lead to neurotoxic effects in model organisms. In zebrafish models, behavioral assays revealed alterations in swimming patterns and increased mortality rates at higher concentrations (≥50 µM) after prolonged exposure . These findings raise concerns about environmental exposure and its implications for aquatic life.

The biological activity of 1-Bromo-3-tert-butylbenzene can be attributed to its structural characteristics that facilitate interactions with cellular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases .

- Enzyme Interaction : As an inhibitor of cytochrome P450 enzymes, it alters metabolic pathways which can enhance or diminish the efficacy of other therapeutic agents .

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, treatment with varying concentrations of 1-Bromo-3-tert-butylbenzene resulted in dose-dependent cytotoxicity. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting that the compound may serve as a lead candidate for further development in cancer therapy.

Case Study 2: Neurotoxicity Assessment

A neurotoxicity assessment using zebrafish embryos showed that exposure to sub-lethal concentrations (10 µM) led to developmental abnormalities such as malformed fins and altered swimming behavior. These results highlight the need for further investigation into the environmental impact of this compound and its potential risks to aquatic ecosystems .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-bromo-3-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXXHPYFJDKWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322060 | |

| Record name | 1-Bromo-3-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-64-3 | |

| Record name | 3972-64-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-3-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butyl)bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.